molecular formula C24H29N3O6 B13721237 Methyl Ergonovine-d5 Maleate Salt

Methyl Ergonovine-d5 Maleate Salt

Cat. No.: B13721237
M. Wt: 460.5 g/mol
InChI Key: NOFOWWRHEPHDCY-CGIGYKFUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl Ergonovine-d5 Maleate Salt is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of ergonovine, an ergot alkaloid, and is often utilized in studies involving metabolic pathways and pharmacokinetics. The compound’s molecular formula is C24H24D5N3O6, and it has a molecular weight of 460.53 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl Ergonovine-d5 Maleate Salt involves the incorporation of deuterium atoms into the ergonovine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is typically produced in specialized facilities equipped to handle stable isotopes and ensure compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Methyl Ergonovine-d5 Maleate Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ergonovine oxides, while reduction could produce ergonovine or other reduced derivatives .

Scientific Research Applications

Methyl Ergonovine-d5 Maleate Salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of ergonovine and its metabolites.

    Biology: Employed in studies of metabolic pathways involving ergonovine and related compounds.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of ergonovine.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

The mechanism of action of Methyl Ergonovine-d5 Maleate Salt involves its interaction with specific molecular targets in the body. It primarily acts on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of contractions. This effect is mediated through the binding and antagonism of dopamine D1 receptors, leading to increased uterine contractions and reduced blood loss during labor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl Ergonovine-d5 Maleate Salt is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research settings where accurate measurement of ergonovine and its metabolites is crucial .

Properties

Molecular Formula

C24H29N3O6

Molecular Weight

460.5 g/mol

IUPAC Name

(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid

InChI

InChI=1S/C20H25N3O2.C4H4O4/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13;5-3(6)1-2-4(7)8/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,14+,18-;/m1./s1/i1D3,3D2;

InChI Key

NOFOWWRHEPHDCY-CGIGYKFUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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